Rac-tert-butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Rac-tert-butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a difluoromethyl group and a hydroxyl group attached to a pyrrolidine ring, along with a tert-butyl ester functional group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-tert-butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents under specific conditions.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoromethyl group can undergo reduction under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Rac-tert-butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl and hydroxyl groups could play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,4S)-3-hydroxypyrrolidine-1-carboxylate
- tert-Butyl (3R,4S)-3-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
Rac-tert-butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
Molecular Formula |
C10H17F2NO3 |
---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-4-6(8(11)12)7(14)5-13/h6-8,14H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChI Key |
UVLFZLVFVGZFGG-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C(F)F |
Origin of Product |
United States |
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